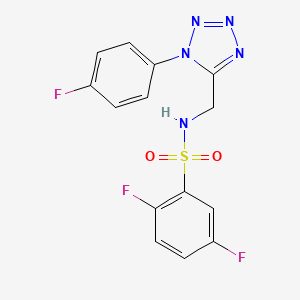
2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. The incorporation of fluorine atoms and a tetrazolyl group significantly influences its chemical properties and potential biological activities. This compound's structure is characterized by a benzenesulfonamide backbone substituted with fluorine atoms and a tetrazolyl group, making it a subject of interest in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes involves the sulfonation of 2,5-difluorobenzenesulfonyl chloride with an appropriate amine, followed by the introduction of the 1-(4-fluorophenyl)-1H-tetrazole moiety. The reaction conditions typically involve the use of a base like triethylamine and solvents such as dichloromethane or acetonitrile at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
For large-scale production, the synthesis might be adapted to a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems for the addition of reagents and monitoring of the reaction can enhance the efficiency and scalability of the production process. Solvent recovery and recycling are crucial for minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Under oxidative conditions, the compound can form sulfoxides or sulfones.
Reduction: It can be reduced to its corresponding amine derivative.
Substitution: Electrophilic aromatic substitution reactions may occur at the fluorine-substituted positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like n-butyllithium or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamide derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,5-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide finds applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical potential.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, possibly due to its unique structural features that enable it to interact with biological targets.
Industry: Used in the development of specialty chemicals, agrochemicals, and as a reference compound in analytical laboratories.
Mécanisme D'action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The tetrazolyl group can mimic carboxylic acid functionality, potentially interacting with active sites of enzymes. The fluorine atoms enhance the compound's stability and lipophilicity, affecting its bioavailability and metabolic stability. Molecular docking studies and biochemical assays help elucidate the pathways involved and the specific molecular targets, such as enzymes or receptors, that the compound interacts with.
Comparaison Avec Des Composés Similaires
When compared with similar compounds like 2,5-difluorobenzenesulfonamide or 1-(4-fluorophenyl)-1H-tetrazole, 2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide stands out due to the combined presence of fluorine atoms and the tetrazolyl group. This dual substitution significantly influences its chemical reactivity, biological activity, and potential therapeutic applications. Other similar compounds may not exhibit the same level of bioactivity or stability, highlighting the uniqueness of this particular chemical structure.
This combination of unique structural elements makes this compound a compound of significant interest in various fields, offering a range of applications and a promising scope for future research.
Propriétés
IUPAC Name |
2,5-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)22-14(19-20-21-22)8-18-25(23,24)13-7-10(16)3-6-12(13)17/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVNHIOALVJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2986205.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)
![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)
![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)
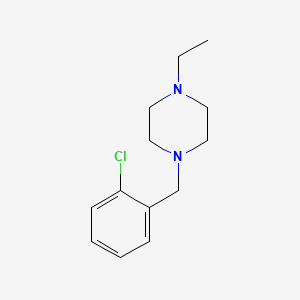
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)

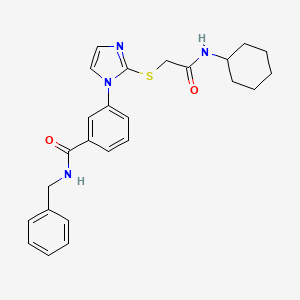
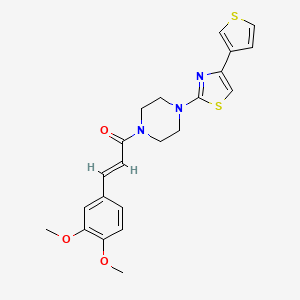
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2986221.png)
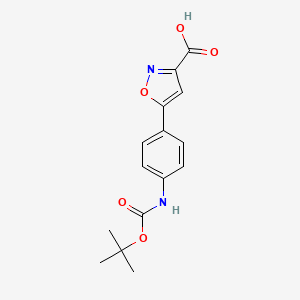
![(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986225.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2986226.png)
